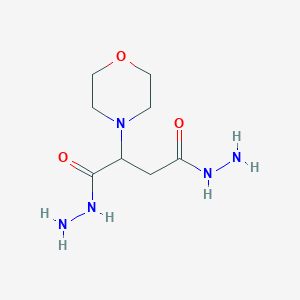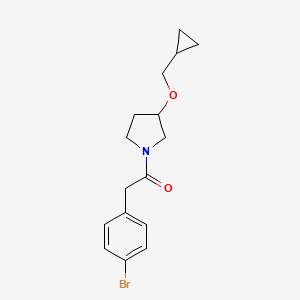
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a synthetic compound that belongs to the class of thiazepane derivatives. It is commonly used in scientific research as a tool for investigating various biochemical and physiological processes. The compound has shown promising results in several studies and has the potential to be used in future research.
Wirkmechanismus
Target of Action
The primary target of Compound X is Chymotrypsin-like elastase 1 (CELA1) . CELA1 is a serine protease involved in various physiological processes, including digestion, inflammation, and tissue remodeling . Inhibition of CELA1 by Compound X affects its normal function and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide in lab experiments include its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can be useful for investigating cognitive function and memory. The compound also has anti-inflammatory and antioxidant properties, which may be beneficial for investigating a range of physiological processes.
The limitations of using 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide in lab experiments include its potential toxicity and limited solubility in aqueous solutions. These factors may limit its use in certain experiments and may require the use of alternative compounds.
Zukünftige Richtungen
There are several future directions for research involving 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide. These include investigating its potential use in the treatment of Alzheimer's disease and other cognitive disorders. The compound may also be useful for investigating the role of acetylcholine in other physiological processes, such as muscle contraction and cardiovascular function. Further research is also needed to investigate the safety and toxicity of the compound, as well as its potential use in drug development.
Synthesemethoden
The synthesis of 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 4-phenyl-1,4-thiazepane-1,1-dioxide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide has been used in several scientific studies as a tool for investigating various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Eigenschaften
IUPAC Name |
7-phenyl-4-[2-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-4-5-9-17(15)28(25,26)22-11-10-16(27(23,24)13-12-22)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUMVEDCAAKKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-chloro-4-methylphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2785883.png)

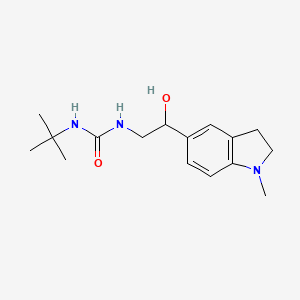
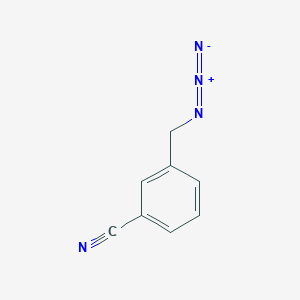
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2785890.png)
![N-Methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2785891.png)
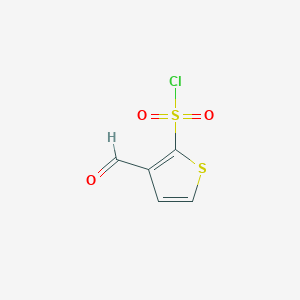
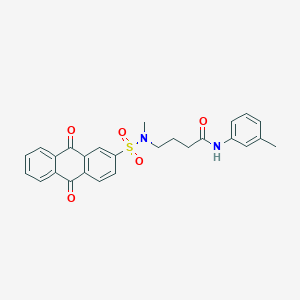
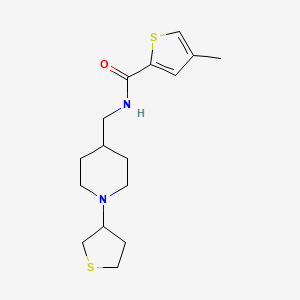
![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2785898.png)
![2-(4-fluorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2785899.png)
